Molecular Weight and Formula Differentiation for LC-MS Method Development
The compound's molecular identity can be unequivocally distinguished from its closest analogs, 3-Hydroxy-OPC4-CoA and 3-Hydroxy-OPC8-CoA, based on its unique molecular formula and corresponding exact mass. This physical difference is critical for developing and validating selective LC-MS/MS methods. [1]
| Evidence Dimension | Molecular Formula and Exact Mass |
|---|---|
| Target Compound Data | C37H60N7O19P3S; 1031.9 g/mol (Exact Mass: 1031.2878 Da) |
| Comparator Or Baseline | 3-Hydroxy-OPC4-CoA: C35H56N7O19P3S; ~1003.8 g/mol. 3-Hydroxy-OPC8-CoA: C39H64N7O19P3S; ~1059.9 g/mol. |
| Quantified Difference | Difference of two carbon atoms and four hydrogen atoms (C2H4) per step in the β-oxidation cycle. |
| Conditions | N/A (Theoretical calculation based on chemical structure) |
Why This Matters
Procurement of the correct specific intermediate ensures accurate mass calibration, prevents false analyte identification in complex plant extracts, and is required for method validation in jasmonate pathway analysis.
- [1] ChEBI: CHEBI:80454 for 3-Hydroxy-OPC6-CoA. Available online at https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:80454. View Source
